(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various methods. For instance, one method involves the reaction of compound (4a, 0.013 mol), ethyl chloroacetate (0.026 mol), and anhydrous potassium carbonate (0.019 mol) in dry acetone for 8–9 hours .Molecular Structure Analysis
The molecular structure of “(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester” is represented by the chemical formula C11H12N2O2 . It has a molecular weight of 204.225 .Chemical Reactions Analysis
Benzimidazole derivatives have been used in a wide range of chemical reactions. For instance, they have been used as catalysts in the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles .Physical And Chemical Properties Analysis
“(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester” has a density of 1.2±0.1 g/cm3, a boiling point of 408.3±28.0 °C at 760 mmHg, and a melting point of 128.5-129.5 °C . It also has a flash point of 200.7±24.0 °C .Scientific Research Applications
Fluorescence Applications : A study explored tridentate ligands derived from benzimidazole for developing fluorescence applications. These ligands included [bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amino]acetic acid ethyl ester, showing the potential of benzimidazole derivatives in fluorescence-based applications (Wei, Babich, Ouellette, & Zubieta, 2006).
Antimicrobial Activity : Research focused on the synthesis of new compounds containing a benzimidazole moiety, such as 4-(5-benzoyl-1H-benzoimidazol-2-yl)-benzoic acid hydrazide. These compounds demonstrated significant effectiveness against various bacteria and fungi, highlighting their antimicrobial potential (El-Meguid, 2014).
Biological Activity and Effects on Brain Rhythmogenesis : Ethyl esters of (imidazo[1,2-a]benzimidazolyl-2)acetic acids were synthesized and found to exhibit various biological activities, including fungicidal, antimicrobial, and antiarrhythmic effects. These compounds also affected brain rhythmogenesis, indicating their potential in neuroscience research (Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011).
Anticancer Screening and SAR Studies : A novel series of compounds involving 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles were synthesized and tested for antiproliferative activity against various human cancer cell lines. These findings contribute to the ongoing research in anticancer drug development (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).
Antifungal Activity : Ethyl-1H-benzotriazol-1-acetate and its derivatives were synthesized and evaluated for their antifungal activity. The study's results contribute to the development of new antifungal agents (Toraskar, Kadam, & Kulkarni, 2009).
Controlled Polymerization : Research investigated the controlled polymerization of methyl acrylate using derivatives like 2-phenyl-benzoimidazole-1-carbodithioic acid benzyl ester as RAFT agents. This study has implications for polymer science and engineering (Zhou, Zhu, Cheng, & Zhu, 2007).
Future Directions
Benzimidazole derivatives, including “(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester”, have shown potential in various fields such as medicinal chemistry, fluorescence applications, and polymer science . Future research could focus on exploring these potentials further, particularly in the development of new therapeutic agents .
properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVPWPDLKUQDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308702 | |
Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester | |
CAS RN |
14741-71-0 | |
Record name | 14741-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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